Metaflumizone

説明

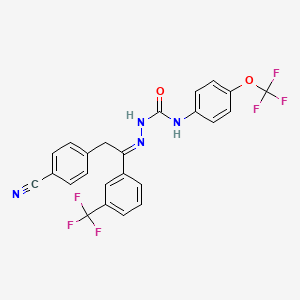

Metaflumizone is a semicarbazone insecticide that is used for the veterinary treatment of fleas and ticks . It is marketed under the brand name ProMeris . It is chemically similar to pyrazoline sodium channel blocker insecticides (SCBIs) discovered in the early 1970s, but is less dangerous to mammals than earlier compounds .

Synthesis Analysis

Metaflumizone can be synthesized through a series of reactions. The synthesis method involves the synthesis of p-trifluoromethoxybenzene methyl carhamate, synthesis of p-trifluoromethoxybenzene aminooxamide, and synthesis of metaflumizone . This method is simple and practical, with high efficiency and a yield of products at each step of more than 85 percent .

Molecular Structure Analysis

The molecular formula of Metaflumizone is C24H16F6N4O2 . It contains a total of 54 bonds, including 38 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 urea (-thio) derivative, 1 nitrile (aromatic), 1 hydrazone, and 1 ether (aromatic) .

Chemical Reactions Analysis

Metaflumizone has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .

Physical And Chemical Properties Analysis

Metaflumizone is a semicarbazone broad-spectrum insecticide . It has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .

科学的研究の応用

Insecticide for Lepidopterous Pests

Metaflumizone is a novel semicarbazone insecticide that functions as a sodium channel blocker insecticide (SCBI). It has excellent insecticidal activity on most economically important lepidopterous pests .

Resistance Risk Evaluation

Studies have been conducted to assess the resistance risk of Spodoptera exigua (a type of moth) to metaflumizone in the laboratory. The results showed that twelve generations of selection increased resistance to metaflumizone by 3.4-fold .

Cross-Resistance Analysis

The selection by metaflumizone did not increase the resistance to indoxacarb, chlorantraniliprole, spinosad, methomyl, or endosulfan, suggesting a lack of cross-resistance . However, metaflumizone challenge upheld the recession of resistance to emamectin benzoate, chlorfluazuron, and tebufenozide .

Use in Agriculture

Metaflumizone has been used as an insecticide on various crops. For instance, it has been used on potatoes, tomatoes, and peppers .

Persistence on Cabbage

Metaflumizone has been introduced by BASF in the Indian market (2009) and registered for control of diamondback moth in cabbage .

Pesticide Risk Assessment

The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance metaflumizone .

作用機序

Target of Action

Metaflumizone primarily targets the sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

Metaflumizone works by blocking sodium channels in target insects, resulting in flaccid paralysis . It achieves this by binding selectively to the slow-inactivated state of the sodium channels, a characteristic feature of the semicarbazone class of insecticides .

Biochemical Pathways

The blocking of sodium channels disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), metaflumizone exhibits certain characteristics. In mammals, it is absorbed up to 17% after a single oral dose . It is widely distributed throughout the body, with residues found in fat, liver, kidney, muscle, and blood . Metaflumizone is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . The major route of excretion is via the feces, while less than 3% of the administered dose is excreted via the urine .

Result of Action

The result of metaflumizone’s action is the paralysis and subsequent death of the target insects . This is due to the disruption of the normal functioning of the insect’s nervous system caused by the blocking of the sodium channels .

Action Environment

Metaflumizone is a broad-spectrum insecticide with a low aqueous solubility and non-volatility . It has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems . Its efficacy and stability can be influenced by environmental factors such as soil type, temperature, and moisture .

Safety and Hazards

特性

IUPAC Name |

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009397 | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139968-49-3, 852403-68-0 | |

| Record name | Metaflumizone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaflumizone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

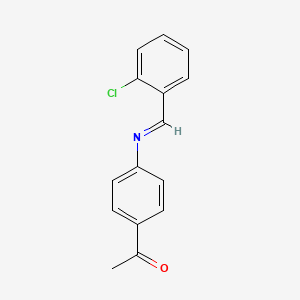

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3430610.png)

![2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3430617.png)

![2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B3430626.png)

![2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3430633.png)

![2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B3430650.png)